Cas no 921592-96-3 (3-Pyrrolidinol, 1-(6-bromo-3-pyridinyl)-, (3R)-)

3-Pyrrolidinol, 1-(6-bromo-3-pyridinyl)-, (3R)- is a chiral pyrrolidine derivative featuring a brominated pyridinyl substituent. Its stereospecific (3R) configuration makes it a valuable intermediate in asymmetric synthesis and pharmaceutical research, particularly for the development of bioactive molecules and ligands. The bromo-pyridinyl moiety enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further functionalization. The compound’s rigid structure and heterocyclic framework contribute to its potential in designing enzyme inhibitors or receptor modulators. High purity and well-defined stereochemistry ensure reproducibility in research applications. Suitable for use in medicinal chemistry and agrochemical studies, it offers precise control over molecular architecture.
3-Pyrrolidinol, 1-(6-bromo-3-pyridinyl)-, (3R)- structure
921592-96-3 structure
Product Name:3-Pyrrolidinol, 1-(6-bromo-3-pyridinyl)-, (3R)-
CAS No:921592-96-3
MF:C9H11BrN2O
MW:243.100441217422
CID:744598
PubChem ID:71422280
Update Time:2025-06-03

3-Pyrrolidinol, 1-(6-bromo-3-pyridinyl)-, (3R)- Chemical and Physical Properties

Names and Identifiers

    • 3-Pyrrolidinol, 1-(6-bromo-3-pyridinyl)-, (3R)-
    • (3R)-1-(6-bromopyridin-3-yl)pyrrolidin-3-ol
    • SCHEMBL4719614
    • DTXSID80841317
    • BMJSKZRPPSCOHK-MRVPVSSYSA-N
    • 921592-96-3
    • (R)-1-(6-Bromopyridin-3-yl)pyrrolidin-3-ol
    • Inchi: 1S/C9H11BrN2O/c10-9-2-1-7(5-11-9)12-4-3-8(13)6-12/h1-2,5,8,13H,3-4,6H2/t8-/m1/s1
    • InChI Key: BMJSKZRPPSCOHK-MRVPVSSYSA-N
    • SMILES: BrC1=CC=C(C=N1)N1CC[C@H](C1)O

Computed Properties

  • Exact Mass: 242.00548g/mol
  • Monoisotopic Mass: 242.00548g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 36.4Ų

3-Pyrrolidinol, 1-(6-bromo-3-pyridinyl)-, (3R)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1198306-0.25g
(R)-1-(6-Bromo-3-pyridyl)pyrrolidin-3-ol
921592-96-3 95%
0.25g
$1210 2024-07-19
eNovation Chemicals LLC
Y1198306-0.25g
(R)-1-(6-Bromo-3-pyridyl)pyrrolidin-3-ol
921592-96-3 95%
0.25g
$1210 2025-02-25
eNovation Chemicals LLC
Y1198306-0.25g
(R)-1-(6-Bromo-3-pyridyl)pyrrolidin-3-ol
921592-96-3 95%
0.25g
$1210 2025-02-19

3-Pyrrolidinol, 1-(6-bromo-3-pyridinyl)-, (3R)- Related Literature

Additional information on 3-Pyrrolidinol, 1-(6-bromo-3-pyridinyl)-, (3R)-

Comprehensive Overview of 3-Pyrrolidinol, 1-(6-bromo-3-pyridinyl)-, (3R)- (CAS No. 921592-96-3)

The compound 3-Pyrrolidinol, 1-(6-bromo-3-pyridinyl)-, (3R)- (CAS No. 921592-96-3) is a chiral pyrrolidine derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the 6-bromo-3-pyridinyl moiety and the (3R)-pyrrolidinol backbone, make it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its role in drug discovery, particularly in targeting neurological and metabolic disorders.

One of the most searched questions related to 3-Pyrrolidinol, 1-(6-bromo-3-pyridinyl)-, (3R)- is its application in asymmetric synthesis. The compound's chiral center at the (3R) position allows for the creation of enantiomerically pure products, which are critical in developing therapeutics with fewer side effects. This aligns with the growing demand for green chemistry and sustainable pharmaceutical manufacturing, topics that dominate current scientific discussions.

Another hot topic is the use of 3-Pyrrolidinol, 1-(6-bromo-3-pyridinyl)-, (3R)- in catalysis. Its pyridine and pyrrolidine rings can act as ligands in transition metal-catalyzed reactions, which are essential for constructing complex molecular architectures. This has sparked interest in industries focusing on high-value chemical production and fine chemicals, where efficiency and selectivity are paramount.

The compound's CAS No. 921592-96-3 is often queried in databases for its physicochemical properties, such as solubility, melting point, and stability. These properties are crucial for formulators and process chemists working on drug delivery systems and formulation optimization. Recent advancements in computational chemistry have also enabled better prediction of these properties, reducing the need for extensive experimental trials.

In the context of AI-driven drug discovery, 3-Pyrrolidinol, 1-(6-bromo-3-pyridinyl)-, (3R)- has been flagged as a promising scaffold for virtual screening. Machine learning models trained on similar structures can predict its interactions with biological targets, accelerating the identification of lead compounds. This resonates with the broader trend of integrating artificial intelligence into medicinal chemistry workflows.

Environmental considerations are also shaping research around this compound. Scientists are exploring its biodegradability and eco-toxicity to ensure compliance with stringent regulatory standards. This is particularly relevant given the increasing emphasis on sustainable chemistry and the reduction of hazardous waste in industrial processes.

Lastly, the compound's synthetic accessibility is a key focus area. Researchers are investigating scalable routes to produce 3-Pyrrolidinol, 1-(6-bromo-3-pyridinyl)-, (3R)- with high yield and purity. Innovations in flow chemistry and continuous manufacturing are expected to play a pivotal role in meeting the demand for this versatile intermediate.

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